![molecular formula C7H9N3O B13519761 4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyrrole ring. The methoxy group at the 4-position adds to its distinct chemical properties. Compounds in this family are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might start with the formation of a pyrimidine intermediate, followed by the introduction of the pyrrole ring through cyclization reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of the methoxy group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-d]pyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, leading to the disruption of signaling pathways essential for cancer cell survival. The compound can induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
4-Methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use in the synthesis of kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activity, particularly as a CDK2 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-methoxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H9N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h4H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
IDCFYDXXBOESRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


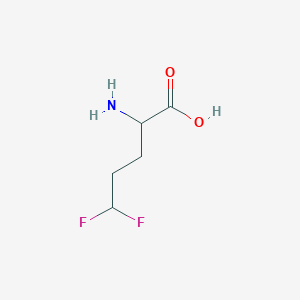
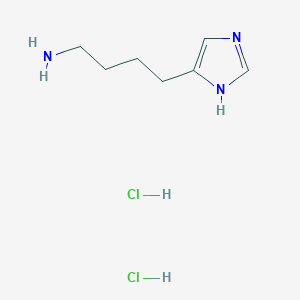
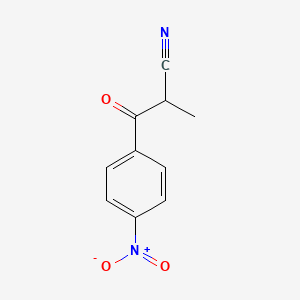


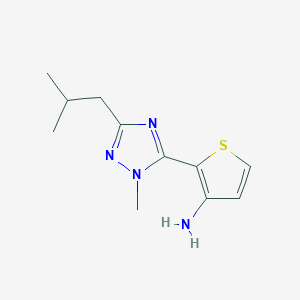

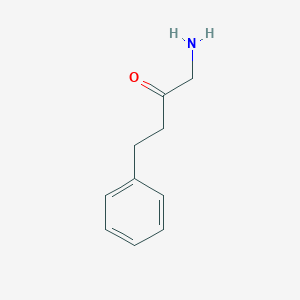

![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)

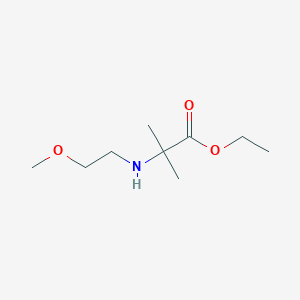
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
